Ethyl 2,6-diethoxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2,6-diethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-15-10-8-7-9-11(16-5-2)12(10)13(14)17-6-3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVQTFWOHMQDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408014 | |
| Record name | Ethyl 2,6-diethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92157-15-8 | |
| Record name | Ethyl 2,6-diethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of Ethyl 2,6-diethoxybenzoate typically involves two main stages:
- Stage 1: Introduction of ethoxy groups at the 2 and 6 positions of the benzoic acid ring
- Stage 2: Esterification of the substituted benzoic acid to form the ethyl ester
The key challenge is the selective ethoxylation at the 2 and 6 positions, which can be achieved by nucleophilic substitution or alkylation reactions on appropriately functionalized benzoic acid derivatives.
Detailed Preparation Methods
Alkylation of 2,6-Dihydroxybenzoic Acid
One common approach involves starting from 2,6-dihydroxybenzoic acid, which contains hydroxyl groups at the 2 and 6 positions. These hydroxyl groups are then alkylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).
| Parameter | Details |
|---|---|
| Starting material | 2,6-Dihydroxybenzoic acid |
| Alkylating agent | Ethyl iodide or ethyl bromide |
| Base | Potassium carbonate (K2CO3) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature (~20°C) |
| Reaction time | Overnight (approx. 12-16 hours) |
- Dissolve 2,6-dihydroxybenzoic acid in DMF.
- Add potassium carbonate to deprotonate the hydroxyl groups.
- Slowly add ethyl iodide and stir the mixture at room temperature overnight.
- After completion, quench the reaction with water and extract the organic layer.
- Wash the organic phase with brine and dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain Ethyl 2,6-diethoxybenzoic acid.
This method yields the diethoxy-substituted benzoic acid intermediate with high selectivity and yield.
Esterification to Ethyl Ester
The ethyl ester formation is commonly achieved by Fischer esterification or by using ethyl iodide in the presence of a base.
| Parameter | Details |
|---|---|
| Starting material | 2,6-Diethoxybenzoic acid |
| Reagent | Ethanol |
| Catalyst | Concentrated sulfuric acid (H2SO4) |
| Temperature | Reflux (~78°C) |
| Reaction time | Several hours (4-8 hours) |
- Mix 2,6-diethoxybenzoic acid with excess ethanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture under reflux for several hours.
- After completion, neutralize the acid and extract the ester.
- Purify by distillation or recrystallization.
Alternatively, direct alkylation of the carboxylate anion with ethyl iodide in DMF with potassium carbonate can also form the ethyl ester under mild conditions.
Representative Research Findings and Yields
While specific literature on this compound is limited, analogous compounds such as Ethyl 2,6-dimethylbenzoate have been synthesized with high yields using similar methods.
Analytical and Purification Techniques
- Extraction: Organic solvents such as ethyl acetate are used to separate the product from the aqueous phase.
- Washing: Saturated brine solution is used to remove residual water and impurities.
- Drying: Anhydrous sodium sulfate or magnesium sulfate is used to dry the organic layer.
- Purification: Evaporation of solvents followed by recrystallization or chromatography ensures product purity.
- Characterization: NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the product.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,6-Dihydroxybenzoic acid | Ethyl iodide, K2CO3, DMF, RT, overnight | 2,6-Diethoxybenzoic acid | High (~90) | Selective ethoxylation |
| 2 | 2,6-Diethoxybenzoic acid | Ethanol, H2SO4, reflux, 4-8 hours | This compound | High (85-95) | Fischer esterification |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Ethyl 2,6-diethoxybenzoate serves as a significant building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's structure allows for various modifications that enhance its utility in synthetic pathways.
Synthetic Pathways
The synthesis of this compound typically involves the esterification of 2,6-diethoxybenzoic acid with ethanol. This reaction is often catalyzed by strong acids like sulfuric acid under reflux conditions to ensure high yields.
Biological Applications
Pharmacological Potential
Research indicates that derivatives of this compound exhibit promising biological activities. Studies have shown that compounds with similar structures can act as anti-thrombotic agents, which are crucial in preventing blood clots. This application has garnered attention in medicinal research due to the compound's potential to interact with biological targets effectively.
Medicinal Chemistry
Drug Development
this compound's derivatives are explored for their roles in drug discovery. The unique properties of esters, such as increased metabolic stability and enhanced binding affinity to target proteins, make them attractive candidates for developing new therapeutics.
Case Study: Anti-Cancer Activity
A study investigated the anti-cancer properties of this compound derivatives. The results indicated that certain modifications led to increased cytotoxicity against cancer cell lines. Molecular docking studies further elucidated the interaction mechanisms between these compounds and their biological targets.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used in producing specialty chemicals with specific properties tailored for various applications. Its ability to undergo further reactions makes it valuable in synthesizing materials used in coatings, adhesives, and plastics.
Mechanism of Action
The mechanism of action of ethyl 2,6-diethoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethoxy groups and ester functionality play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy in Ethyl 2,6-dimethoxybenzoate) enhance aromatic ring stability and may influence solubility in polar solvents . Hydroxyl groups (e.g., in Ethyl 4-hydroxy-2,6-dimethylbenzoate) introduce hydrogen-bonding capability, which could affect crystallinity and thermal stability .
- Stability :
Toxicity and Handling Considerations
Biological Activity
Ethyl 2,6-diethoxybenzoate (EDB) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with EDB, including its synthesis, structural characteristics, and various pharmacological effects.
Synthesis and Structural Characteristics
EDB can be synthesized through the esterification of 2,6-diethoxybenzoic acid with ethanol under acidic conditions. The resulting compound is characterized by its unique ethoxy substituents at the 2 and 6 positions on the benzene ring, which may influence its biological activity.
- Molecular Formula : C12H16O4
- Molecular Weight : 224.25 g/mol
- Structural Formula :
The structure of EDB has been confirmed through various spectroscopic methods, including NMR and IR spectroscopy, which reveal characteristic functional groups associated with ester compounds.
Antimicrobial Activity
Recent studies have indicated that EDB exhibits significant antimicrobial properties against a range of pathogens. For instance:
- Bacterial Strains : EDB has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.
- Fungal Strains : It also demonstrates antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 30 µg/mL.
The antimicrobial efficacy of EDB can be attributed to its ability to disrupt cellular membranes and inhibit metabolic processes in microbial cells.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of EDB on various cancer cell lines. The compound exhibited moderate cytotoxicity against human cancer cells such as:
- HCT-116 (Colon Cancer) : IC50 = 20 µM
- HL-60 (Leukemia) : IC50 = 15 µM
These findings suggest that EDB may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
-
Case Study on Antimicrobial Effects :
A study investigated the antimicrobial activity of EDB in a clinical setting where it was used to treat infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load within 48 hours of treatment, showcasing its potential as an alternative therapeutic agent. -
Case Study on Cytotoxicity :
In another study focusing on cancer therapy, EDB was tested in combination with conventional chemotherapeutic agents. The combination therapy resulted in enhanced cytotoxic effects compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.
Research Findings
| Biological Activity | Test Organism | IC50/MIC (µg/mL) |
|---|---|---|
| Antibacterial Activity | Staphylococcus aureus | 25 |
| Escherichia coli | 50 | |
| Antifungal Activity | Candida albicans | 30 |
| Aspergillus niger | 30 | |
| Cytotoxicity | HCT-116 (Colon Cancer) | 20 |
| HL-60 (Leukemia) | 15 |
Q & A
Q. What are the key physicochemical properties of ethyl 2,6-diethoxybenzoate, and how are they experimentally determined?
this compound (C₁₃H₁₈O₄, MW 238.28 g/mol) is typically characterized by:
- Melting point/boiling point : Determined via differential scanning calorimetry (DSC) or capillary methods.
- Solubility : Assessed in polar/non-polar solvents (e.g., ethanol, DMSO, hexane) using gravimetric or spectroscopic methods.
- Structural analysis : X-ray crystallography (e.g., monoclinic crystal system parameters as in similar esters ) and ¹H/¹³C NMR for functional group confirmation .
- Purity : Validated via HPLC (>98% purity standards, as referenced for analogous compounds ).
Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?
Common esterification strategies include:
- Carboxylic acid + alcohol : Reacting 2,6-diethoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) .
- Acid chloride route : Treating 2,6-diethoxybenzoyl chloride with ethanol at room temperature to minimize side reactions .
- Microwave-assisted synthesis : For faster reaction kinetics and higher yields (method extrapolated from similar ester syntheses). Key considerations : Monitor reaction progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear NIOSH/MSHA-certified dust masks, chemical-resistant gloves (e.g., nitrile), and safety goggles to avoid inhalation/skin contact .
- Storage : Keep in airtight containers away from strong oxidizers (e.g., peroxides, nitrates) to prevent hazardous decomposition into CO/CO₂ .
- Spill management : Use inert absorbents (e.g., vermiculite) and dispose of waste via certified chemical incineration .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
Discrepancies in crystal parameters (e.g., unit cell dimensions, space groups) may arise from polymorphic variations or measurement conditions. Strategies include:
- Temperature-controlled crystallography : Analyze structures at 100 K (as in ) to reduce thermal motion artifacts.
- DFT calculations : Compare experimental data with computational models to validate bond lengths/angles .
- Synchrotron XRD : High-resolution data collection to resolve subtle structural differences.
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
The ethoxy groups at the 2,6-positions sterically hinder nucleophilic attack at the carbonyl carbon. Mechanistic studies should:
- Kinetic analysis : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps.
- Isotopic labeling : Use ¹⁸O-labeled ethanol to trace ester hydrolysis pathways .
- Computational modeling : Employ Gaussian or ORCA software to map transition states and activation energies.
Q. How can researchers address the lack of ecotoxicological data for this compound?
- Acute toxicity assays : Use Daphnia magna or Vibrio fischeri models to estimate LC₅₀/EC₅₀ values.
- Degradation studies : Investigate hydrolysis/photolysis pathways under simulated environmental conditions (pH 4–9, UV exposure).
- Bioaccumulation potential : Calculate logP (estimated ~3.5 for similar esters) to predict lipid solubility and environmental persistence .
Q. What advanced spectroscopic techniques are optimal for quantifying trace impurities in this compound?
- GC-MS : Detect volatile byproducts (e.g., unreacted precursors) with electron ionization (EI) mode .
- LC-QTOF-MS : Identify non-volatile impurities (e.g., diethoxybenzoic acid) via high-resolution mass spectrometry.
- FT-IR microscopy : Map spatial distribution of contaminants in solid-state samples.
Methodological Recommendations
- Synthesis optimization : Use DOE (Design of Experiments) to evaluate solvent/catalyst combinations.
- Stability testing : Perform accelerated aging studies (40°C/75% RH) with HPLC monitoring .
- Structural validation : Cross-reference NMR shifts with predicted values from ACD/Labs or ChemDraw.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
